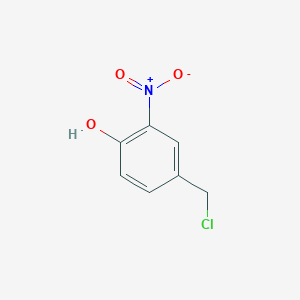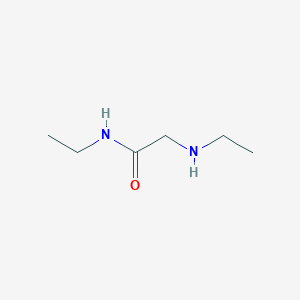
4-(4-Morpholinyl)-Picolinsäure
Übersicht
Beschreibung
4-(4-Morpholinyl)-picolinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Morpholinyl)-picolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Morpholinyl)-picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Morpholinyl)-picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Verwandte Verbindungen wie 4-(4-Morpholinyl)benzolboronsäure-Pinacolester werden als pharmazeutische Zwischenprodukte verwendet .
Zentralnervensystem (ZNS)-aktive Wirkstoffe
Verbindungen mit Morpholinstrukturen, wie z. B. 4-(4-Morpholinyl)anilin, werden zur Herstellung von ZNS-aktiven Wirkstoffen verwendet .
Life-Sciences-Forschung
„4-Morpholinopicolinic acid“ wird als nützliche organische Verbindung für die Life-Sciences-Forschung erwähnt, mit Anwendungen in Simulationsprogrammen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD .
Antivirale Forschung
Obwohl nicht spezifisch für „4-Morpholinopicolinic acid“, wurde Picolinsäure für ihre breite antivirale Wirkung gegen Viren wie SARS-CoV-2 und Influenza A untersucht .
Wirkmechanismus
Target of Action
Compounds with morpholine structures, such as gefitinib, are known to inhibit tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) .
Mode of Action
Gefitinib, a compound with a similar morpholine structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr .
Biochemical Pathways
Compounds with similar structures have been shown to regulate the phosphorylated-phosphatidylinositol 3-kinase-akt-glycogen synthase kinase 3 beta (p-pi3k/akt/gsk3β) pathways .
Biochemische Analyse
Biochemical Properties
4-(4-Morpholinyl)-picolinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with phosphatidylinositol 3′-kinase (PI3K), an enzyme involved in cell signaling pathways . By binding to PI3K, 4-(4-Morpholinyl)-picolinic acid can modulate the enzyme’s activity, leading to downstream effects on cellular processes.
Cellular Effects
The effects of 4-(4-Morpholinyl)-picolinic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human colon cancer cells, 4-(4-Morpholinyl)-picolinic acid has been shown to inhibit the PI3K-Akt pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter gene expression patterns, resulting in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(4-Morpholinyl)-picolinic acid exerts its effects through specific binding interactions with biomolecules. One of the key mechanisms involves the inhibition of PI3K, which subsequently affects the Akt signaling pathway . This inhibition leads to decreased phosphorylation of Akt, a protein kinase involved in promoting cell survival and growth. As a result, cells undergo apoptosis, and their proliferation is inhibited. Furthermore, 4-(4-Morpholinyl)-picolinic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Morpholinyl)-picolinic acid can change over time. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease due to degradation over extended periods . Long-term exposure to 4-(4-Morpholinyl)-picolinic acid in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 4-(4-Morpholinyl)-picolinic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-(4-Morpholinyl)-picolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the PI3K-Akt pathway, thereby affecting cellular metabolism . Additionally, this compound may interact with other metabolic enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of 4-(4-Morpholinyl)-picolinic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of 4-(4-Morpholinyl)-picolinic acid in therapeutic applications.
Subcellular Localization
4-(4-Morpholinyl)-picolinic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its effects on cellular processes.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUXTKNKZIMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368782 | |
| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66933-68-4 | |
| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)








